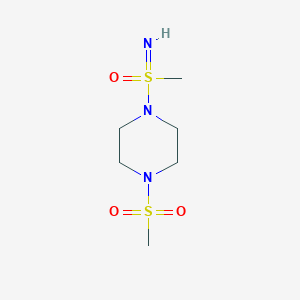
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both sulfonimidoyl and sulfonyl functional groups attached to a piperazine ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the sulfonimidoyl and sulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the sulfonimidoyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Addition of the methylsulfonyl group through methylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:
- 1-Methyl-2-(S-methylsulfonimidoyl)benzene
- 1-CHLORO-3-((S-METHYLSULFONIMIDOYL)METHYL)BENZENE
- 1-Methyl-2-(S-methylsulfonimidoyl)-1H-imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound a unique and valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C6H15N3O3S2 |
|---|---|
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
imino-methyl-(4-methylsulfonylpiperazin-1-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15N3O3S2/c1-13(7,10)8-3-5-9(6-4-8)14(2,11)12/h7H,3-6H2,1-2H3 |
Clé InChI |
XYGIENLMNJTEHV-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)N1CCN(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)

![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
